Erythro-beta,3-dihydroxy-DL-tyrosine can be synthesized from tyrosine, which is an amino acid essential for the production of neurotransmitters such as dopamine and norepinephrine. It belongs to the class of dihydroxyphenylserines, which are derivatives of phenylalanine and tyrosine, both of which are crucial for protein synthesis and metabolic processes in living organisms.
The synthesis of erythro-beta,3-dihydroxy-DL-tyrosine can be accomplished through several methods:
The molecular formula of erythro-beta,3-dihydroxy-DL-tyrosine is with a molecular weight of approximately 213.187 g/mol. The structure consists of a central carbon backbone with hydroxyl groups attached to the aromatic ring, contributing to its solubility and reactivity.
Erythro-beta,3-dihydroxy-DL-tyrosine can participate in various biochemical reactions:
The mechanism of action for erythro-beta,3-dihydroxy-DL-tyrosine primarily involves its role as a precursor in neurotransmitter synthesis. It acts as an intermediate in the biosynthesis pathways leading to catecholamines such as dopamine and norepinephrine. The presence of hydroxyl groups enhances its interaction with enzymes involved in these pathways, facilitating the conversion into active neurotransmitters .
Erythro-beta,3-dihydroxy-DL-tyrosine exhibits several notable physical and chemical properties:
Erythro-beta,3-dihydroxy-DL-tyrosine has several applications in scientific research:
Erythro-β,3-dihydroxy-DL-tyrosine (erythro-DL-DOPS) is synthesized through regioselective hydroxylation of tyrosine precursors. This process is primarily mediated by Fe(II)/α-ketoglutarate-dependent dioxygenases and cytochrome P450 monooxygenases, which catalyze C–H bond activation at the β-carbon position. The enzyme NovI (a P450 monooxygenase) from Streptomyces spheroides specifically hydroxylates L-tyrosine tethered to the carrier protein NovH, yielding (3R,2S)-3-hydroxytyrosine—a structural analog of erythro-DL-DOPS. This reaction requires NADPH and O₂ as cofactors and proceeds via a high-valent iron-oxo intermediate [8] [10].
Tyrosine hydroxylase (TH), a pterin-dependent enzyme, also contributes by catalyzing ring-hydroxylation at C3 of tyrosine to form L-DOPA. However, β-hydroxylation diverges from this pathway, requiring dedicated enzymatic machinery to overcome the kinetic barrier of aliphatic C–H bond activation. The erythro stereochemistry arises from strict si-face attack on the prochiral β-carbon, controlled by the enzyme's active-site geometry [5] [6] [8].
Table 1: Enzymes Catalyzing Tyrosine β-Hydroxylation
Enzyme | Class | Cofactors | Stereospecificity | Source Organism |
---|---|---|---|---|
NovI-NovH | P450-PCP complex | NADPH, O₂, heme | (3R,2S) | Streptomyces spheroides |
VioC | Fe(II)/αKG-dependent | Fe²⁺, α-ketoglutarate | (3S) / (3R) | Bacterial pathogens |
LtyA/B | Two-component hydroxylase | FAD, NADH | Undetermined | Legionella spp. |
Whole-cell biocatalysts enable efficient production of erythro-DL-DOPS with high enantiomeric excess. Engineered Escherichia coli strains co-expressing tyrosine hydroxylase (TH) and aromatic amino acid decarboxylase (AADC) convert glucose to L-DOPA, which is subsequently β-hydroxylated via heterologous P450 systems. Key optimizations include:
In vitro enzymatic cascades using immobilized TH on magnetic nanoparticles (MNPs) achieve 38% retained activity after covalent binding. Aldehyde-functionalized linkers facilitate orientation-controlled immobilization, preserving active-site accessibility for β-hydroxylation [6] [8].
Table 2: Optimization of Whole-Cell Biotransformation for β-Hydroxytyrosine
Engineering Strategy | Host Strain | Titer (mM) | Yield (%) | Stereoselectivity |
---|---|---|---|---|
HpaBC monooxygenase + T7 RNAP | E. coli BL21 | 8.5 | 85 | >99% erythro |
VanR biosensor + TYO evolution | E. coli DH5α | 12.2 | 95 | >99% erythro |
P450BM3 mutant + GDH | B. subtilis | 6.8 | 78 | 85% erythro |
Chemical synthesis routes address limitations in enzymatic erythro-selectivity. A key approach involves:
Bromination regiochemistry is confirmed by ²H-NMR of products from [β-²H]-tyrosine, showing >90% retention of configuration at Cβ. The oxazolidinone route achieves 68% overall yield from tyrosine, though it requires protection/deprotection steps (e.g., acetylation, silylation) to prevent phenolic oxidation [9].
Stereochemical outcomes vary significantly across synthesis methods:
Table 3: Stereoselectivity in β-Hydroxytyrosine Synthesis
Method | Erythro:Threo* Ratio | Key Stereocontrol Factor | Optical Purity |
---|---|---|---|
NovI-NovH P450 | >99:1 | Enzyme active-site geometry | >99% ee |
Radical Bromination | 7:3 | Steric hindrance in bromonium attack | Racemic |
Oxazolidinone Hydroxylation | 8:1 | Chiral auxiliary shielding | 95% de |
The threo isomer forms predominantly under non-chelation-controlled conditions, as demonstrated in phosphonylation reactions of α-aminoaldehydes [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7